molecular formula C12H20ClNO2 B589858 2,5-Dimethoxy-4-ethylphenethylamine hydrochloride CAS No. 923013-67-6

2,5-Dimethoxy-4-ethylphenethylamine hydrochloride

Cat. No. B589858
CAS RN: 923013-67-6
M. Wt: 245.747
InChI Key: CTDRFXSMYFXGIH-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-ethylphenethylamine, also known as 2C-E, is a psychedelic phenethylamine of the 2C family . It is a colorless oil and crystalline forms are obtained as the amine salt by reacting the free base with a mineral acid, typically hydrochloric acid (HCl) .


Molecular Structure Analysis

The molecular structure of 2C-E is similar to mescaline . The chemical formula is C12H19NO2 .


Chemical Reactions Analysis

2C-E inhibits norepinephrine and serotonin uptake and acts as a partial agonist of the serotonin 2A (5-HT 2A), 2B (5-HT 2B), and (5-HT 2C) receptors .


Physical And Chemical Properties Analysis

2C-E is a colorless oil. Crystalline forms are obtained as the amine salt by reacting the free base with a mineral acid, typically hydrochloric acid (HCl). The melting point of the hydrochloride salt is 208.5–210.5 °C .

Scientific Research Applications

Analytical and Forensic Applications

  • Detection in Biological Samples : The substance has been studied for its detectability in biological samples, such as hair and urine, using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are essential for forensic and toxicological purposes, aiding in drug abuse history determination, workplace drug testing, and postmortem toxicology (Nieddu et al., 2015).

  • Metabolism and Detectability Studies : Research has also focused on understanding the metabolism of this compound in biological systems, such as its transformation into various metabolites and the detectability of these metabolites in clinical or forensic cases (Wink et al., 2014).

  • Impurity Identification in Illicit Drugs : Studies have been conducted to identify impurities in illegal drug tablets containing 2,5-Dimethoxy-4-ethylphenethylamine, using methods like high-performance liquid chromatography-mass spectrometry. Such research aids in regulating illegal drugs and identifying their manufacturing sources (Li et al., 2016).

Neurochemical and Pharmacological Research

  • Pharmacology of Psychoactive Substitutes : Comparative studies on the behavioral and neurochemical effects of substituted phenethylamines, including 2,5-Dimethoxy-4-ethylphenethylamine, have been carried out. These studies provide insights into the psychoactive properties and receptor interactions of these compounds (Eshleman et al., 2013).

  • Exploration of Neurotoxicity : Research has also been directed towards understanding the neurotoxic effects of these compounds on monoaminergic neuronal cell lines. This helps in evaluating the risks associated with the recreational use of these substances (Asanuma et al., 2020).

  • Functional Selectivity at Receptors : Studies have explored the functional selectivity of hallucinogenic phenethylamine derivatives at human serotonin receptors. This research is crucial for understanding the molecular basis of the hallucinogenic effects and potential therapeutic applications (Moya et al., 2007).

Medical and Chemical Research

  • Synthesis of Medical Intermediate Molecules : Efforts have been made in the synthesis of medical intermediate molecules, including variants of 2,5-Dimethoxy-4-ethylphenethylamine, which are used in psychotic and schizophrenic psychosis treatments (Zhimin, 2003).

Mechanism of Action

Target of Action

2C-E HCl, also known as 4-Ethyl-2,5-dimethoxybenzeneethanamine hydrochloride, is a psychedelic phenethylamine . It primarily targets the serotonin receptors , specifically the 5-HT2A, 5-HT2B, and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and the sleep-wake cycle.

Mode of Action

2C-E HCl acts as a partial agonist of the serotonin 2A (5-HT2A), 2B (5-HT2B), and 2C (5-HT2C) receptors . This means it binds to these receptors and activates them, but not to their full capacity. This activation can lead to various sensory and cognitive effects.

Pharmacokinetics

One study reported that oral fluid concentrations of 2c-e ranged from 093 to 2154 ng/mL, with an average peak concentration of 58 ± 64 ng/mL observed at 2 hours after administration . This suggests that 2C-E HCl is absorbed and reaches peak concentrations in the body relatively quickly.

Result of Action

The activation of serotonin receptors by 2C-E HCl leads to a range of effects. Users have reported that 2C-E induces mild to moderate psychedelic effects , including alterations in perceptions, hallucinations, and euphoric mood . .

Safety and Hazards

2C-E is a controlled-use hallucinogenic drug in the 2C family . It is scheduled as an illegal substance in many countries . It induces primarily alterations in perceptions, hallucinations, and euphoric mood .

Future Directions

2C-E was synthesized for “recreational” use, but it is now being used in serious neurological research . The full character of 2C-E is yet to be understood .

properties

IUPAC Name

2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2;/h7-8H,4-6,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDRFXSMYFXGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693270
Record name 2-(4-Ethyl-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4-ethylphenethylamine hydrochloride

CAS RN

923013-67-6
Record name 2,5-Dimethoxy-4-ethylphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923013676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Ethyl-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 923013-67-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2C-E HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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